Tetranactin

Übersicht

Beschreibung

Tetranactin is a macrotetrolide antibiotic isolated from the bacterium Streptomyces aureus. It is known for its remarkable miticidal activity and low toxicity to warm-blooded animals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetranactin is synthesized through the fermentation of Streptomyces aureus. The process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is carried out in bioreactors, and the antibiotic is extracted using solvents such as ethanol or methanol. The crude extract is then purified using techniques like chromatography to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tetranactin undergoes various chemical reactions, including complexation with metal cations. It acts as a monovalent cation ionophore, selectively binding to ions such as potassium and ammonium .

Common Reagents and Conditions: The complexation reactions typically occur in polar organic solvents like nitrobenzene or methanol. The stability of the complexes formed depends on the specific cation and the solvent used .

Major Products: The primary products of these reactions are stable complexes of this compound with the respective cations. These complexes have been studied for their stability and selectivity .

Wissenschaftliche Forschungsanwendungen

Tetranactin has a wide range of scientific research applications:

Wirkmechanismus

Tetranactin acts as a monovalent cation ionophore, selectively binding to potassium and ammonium ions. This binding disrupts ion gradients across biological membranes, leading to the uncoupling of oxidative phosphorylation in mitochondria. The disruption of ion gradients is the primary mechanism by which this compound exerts its miticidal effects .

Vergleich Mit ähnlichen Verbindungen

Tetranactin is part of the macrotetrolide family, which includes:

- Nonactin

- Monactin

- Dinactin

- Trinactin

Comparison:

- Nonactin: Known for its high selectivity for ammonium ions and used in ion-selective electrodes .

- Monactin, Dinactin, Trinactin: These compounds share similar ionophoretic properties but differ in their selectivity and stability of the complexes formed .

This compound is unique in its strong miticidal activity and low toxicity to warm-blooded animals, making it a promising candidate for agricultural and medical applications .

Biologische Aktivität

Tetranactin is a macrotetrolide antibiotic produced by Streptomyces aureus, notable for its immunosuppressive and antimicrobial properties. This article delves into the biological activities of this compound, focusing on its effects on lymphocyte proliferation, its potential therapeutic applications, and its mechanisms of action.

Overview of this compound

This compound belongs to a class of compounds known as polynactins, which are hydrophobic cyclic esters. Its structure and biological activity are closely related to other tetracyclines, but it exhibits unique immunosuppressive properties that differentiate it from traditional antibiotics.

This compound exhibits significant immunosuppressive effects, particularly in the context of cell-mediated immunity. Research indicates that it can inhibit the activation and proliferation of T lymphocytes in vitro. Key findings include:

- Inhibition of Lymphocyte Proliferation : this compound suppressed the activation of rat lymphocytes by concanavalin A and blocked human T lymphocyte proliferation in mixed lymphocyte cultures at concentrations up to 100 ng/ml without causing cell toxicity .

- Effects on Cytotoxicity : While this compound inhibited the generation of cytotoxic T lymphocytes, it did not alter the lytic activity of these cells once activated . This suggests that this compound may selectively target early activation signals rather than directly affecting cytotoxic function.

Case Studies

In experimental models, such as Lewis rats, this compound has been shown to delay or suppress the onset of experimental autoimmune uveoretinitis (EAU), a model for human autoimmune diseases. Treatment with this compound resulted in a significant reduction in anti-S-antigen antibody formation and suppressed delayed-type hypersensitivity responses .

Antimicrobial Activity

This compound also displays antimicrobial properties, particularly against certain mite species:

- Miticidal Activity : It has been reported to have remarkable activity against the carmine spider mite (Tetranychus cinnabarinus), with low toxicity observed in warm-blooded animals . This suggests potential applications in agricultural pest control.

Comparative Efficacy

To understand the relative potency and applications of this compound compared to other antibiotics, a comparison table is provided below:

| Compound | Type | Primary Activity | Mechanism |

|---|---|---|---|

| This compound | Macrotetrolide | Immunosuppressive, Miticidal | Inhibits T cell activation and proliferation |

| Cyclosporin A | Immunosuppressant | Immunosuppressive | Inhibits calcineurin, affecting T cell activation |

| Tigecycline | Tetracycline | Broad-spectrum antibacterial | Inhibits protein synthesis by binding to ribosomal subunit |

| Eravacycline | Tetracycline | Antibacterial | Inhibits protein synthesis via ribosomal binding |

Eigenschaften

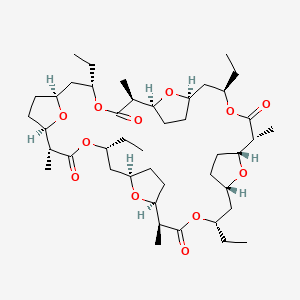

IUPAC Name |

(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNPHSJWQZXWIX-DCVDGXQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H]2CC[C@@H](O2)[C@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@H](C[C@@H]4CC[C@@H](O4)[C@H](C(=O)O[C@@H](C[C@H]5CC[C@H](O5)[C@@H](C(=O)O1)C)CC)C)CC)C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H72O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058058 | |

| Record name | Tetranactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33956-61-5 | |

| Record name | Tetranactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.